molecular formula C19H32N2O B14208965 N-Decyl-N'-(2-phenylethyl)urea CAS No. 828283-13-2

N-Decyl-N'-(2-phenylethyl)urea

Cat. No.: B14208965
CAS No.: 828283-13-2
M. Wt: 304.5 g/mol
InChI Key: YNRIUSONOXICCU-UHFFFAOYSA-N
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Description

N-Decyl-N’-(2-phenylethyl)urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group. N-Decyl-N’-(2-phenylethyl)urea has a long decyl chain and a phenylethyl group attached to the nitrogen atoms, making it a unique and versatile molecule with various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-N’-(2-phenylethyl)urea can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of decylamine and 2-phenylethylamine with potassium isocyanate in water, without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production .

Industrial Production Methods

In industrial settings, the production of N-Decyl-N’-(2-phenylethyl)urea often involves the reaction of the corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride intermediates. These intermediates then react with ammonia to form the final product. Although this method is efficient, it is not environmentally friendly due to the use of phosgene, a toxic and hazardous reagent .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N’-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylethyl or decyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized urea compounds .

Scientific Research Applications

N-Decyl-N’-(2-phenylethyl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Decyl-N’-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)urea
  • N-Decyl-N’-(1-phenylethyl)urea
  • N-Cyclohexyl-N’-(2-phenylethyl)urea

Uniqueness

N-Decyl-N’-(2-phenylethyl)urea is unique due to its specific combination of a long decyl chain and a phenylethyl group. This unique structure imparts distinct physical and chemical properties, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

CAS No.

828283-13-2

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

1-decyl-3-(2-phenylethyl)urea

InChI

InChI=1S/C19H32N2O/c1-2-3-4-5-6-7-8-12-16-20-19(22)21-17-15-18-13-10-9-11-14-18/h9-11,13-14H,2-8,12,15-17H2,1H3,(H2,20,21,22)

InChI Key

YNRIUSONOXICCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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